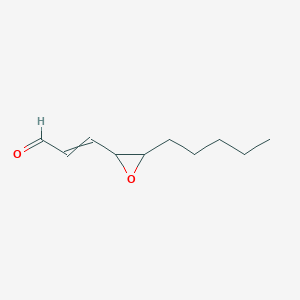![molecular formula C13H10N2O B221739 2-(3-methylphenyl)-Oxazolo[4,5-b]pyridine](/img/structure/B221739.png)
2-(3-methylphenyl)-Oxazolo[4,5-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-methylphenyl)-Oxazolo[4,5-b]pyridine, also known as OX-M, is a heterocyclic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs. In We will also discuss the current scientific research applications of OX-M and list future directions for further research.
Mécanisme D'action
The mechanism of action of 2-(3-methylphenyl)-Oxazolo[4,5-b]pyridine is not fully understood, but it is believed to act as a modulator of the GABAergic system. This system plays a critical role in the regulation of neurotransmitter activity in the brain. 2-(3-methylphenyl)-Oxazolo[4,5-b]pyridine has been found to enhance the activity of GABA receptors, which leads to an increase in inhibitory neurotransmitter activity. This effect may contribute to the compound's therapeutic potential in the treatment of neurological disorders.
Biochemical and Physiological Effects:
2-(3-methylphenyl)-Oxazolo[4,5-b]pyridine has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory and analgesic effects. The compound has also been found to have potential neuroprotective effects, which may contribute to its therapeutic potential in the treatment of neurological disorders. 2-(3-methylphenyl)-Oxazolo[4,5-b]pyridine has been shown to modulate the activity of various neurotransmitter systems, including the GABAergic system.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-methylphenyl)-Oxazolo[4,5-b]pyridine has several advantages for lab experiments, including its relatively simple synthesis method and its potential therapeutic applications. However, the compound also has some limitations, including its low solubility in water and its potential toxicity at high doses. These limitations may make it challenging to study the compound in vivo.
Orientations Futures
There are several future directions for research on 2-(3-methylphenyl)-Oxazolo[4,5-b]pyridine. One potential area of research is the development of new drugs based on the compound's structure and mechanism of action. Another area of research is the investigation of the compound's potential therapeutic applications in the treatment of neurological disorders and pain. Additionally, further research is needed to better understand the compound's mechanism of action and its effects on various neurotransmitter systems.
Méthodes De Synthèse
The synthesis of 2-(3-methylphenyl)-Oxazolo[4,5-b]pyridine involves a multi-step process that begins with the reaction between 3-methylphenylhydrazine and 2-chloro-4,5-dihydrothiazole. This reaction yields 2-(3-methylphenyl)-4,5-dihydro-1,3-thiazole, which is then reacted with 2-bromo-6-chloropyridine to form 2-(3-methylphenyl)-Oxazolo[4,5-b]pyridine. The final product is obtained through a purification process using column chromatography.
Applications De Recherche Scientifique
2-(3-methylphenyl)-Oxazolo[4,5-b]pyridine has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs. The compound has been shown to have potential therapeutic applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. 2-(3-methylphenyl)-Oxazolo[4,5-b]pyridine has also been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
Propriétés
Nom du produit |
2-(3-methylphenyl)-Oxazolo[4,5-b]pyridine |
|---|---|
Formule moléculaire |
C13H10N2O |
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
2-(3-methylphenyl)-[1,3]oxazolo[4,5-b]pyridine |
InChI |
InChI=1S/C13H10N2O/c1-9-4-2-5-10(8-9)13-15-12-11(16-13)6-3-7-14-12/h2-8H,1H3 |
Clé InChI |
YOXMXWPYYDWUNS-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C2=NC3=C(O2)C=CC=N3 |
SMILES canonique |
CC1=CC(=CC=C1)C2=NC3=C(O2)C=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![11-(4-hydroxy-3,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B221663.png)

![[(3S,7R,8R,9S,10R,13S,14S,17S)-17-acetyloxy-7-(4-methoxyphenyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B221668.png)
![2-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid](/img/structure/B221677.png)
![1-({8-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]dibenzo[b,d]furan-2-yl}methyl)-1H-indole-2,3-dione](/img/structure/B221681.png)


![(4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclohexylamino)methylidene]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B221687.png)


![2-[(E)-(1-ethyl-2-oxoindol-3-ylidene)methyl]-1H-quinazolin-4-one](/img/structure/B221698.png)

![4-tert-butyl-N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B221709.png)
![6-bromo-3-[2-(1-naphthylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B221712.png)